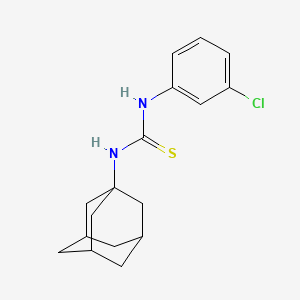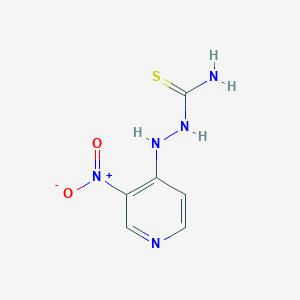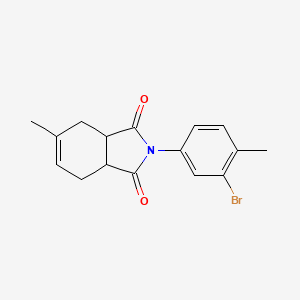![molecular formula C18H14N4O3 B4301566 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide](/img/structure/B4301566.png)
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide
Übersicht
Beschreibung
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide, also known as Nifurtimox, is a nitrofuran derivative compound that belongs to the class of antiprotozoal drugs. It is a synthetic compound that was first synthesized in the early 1960s. Nifurtimox has been used as an effective treatment for Chagas disease, a parasitic infection caused by Trypanosoma cruzi, and African trypanosomiasis, a disease caused by Trypanosoma brucei.
Wirkmechanismus
The exact mechanism of action of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide is not fully understood. However, it is believed to work by generating reactive oxygen species (ROS) that damage the DNA of the parasites. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide is selectively toxic to the parasites due to their inability to detoxify ROS. In addition, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasites.
Biochemical and Physiological Effects:
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been shown to cause a variety of biochemical and physiological effects in the parasites. It disrupts the redox balance of the parasites by generating ROS, which leads to oxidative stress and DNA damage. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide also inhibits the activity of trypanothione reductase, which leads to a depletion of trypanothione, a key antioxidant in the parasites. This results in further oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against different protozoan parasites, making it a useful tool for studying the biology of these organisms. However, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has some limitations as well. It is not very selective and can cause toxicity to host cells at high concentrations. In addition, it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide. One area of interest is the development of new analogs with improved selectivity and efficacy. Another area of research is the investigation of the anti-cancer activity of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide and its potential use in combination with other chemotherapeutic agents. Additionally, there is a need to better understand the mechanism of action of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide and its effects on host cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide in the treatment of other parasitic infections.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi and Trypanosoma brucei. It has been shown to be effective in treating acute and chronic Chagas disease and African trypanosomiasis, respectively. 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has also been investigated for its potential use in the treatment of other parasitic infections, such as Leishmaniasis and Giardiasis. In addition, 2-[(4-nitrophenyl)amino]-N-phenylnicotinamide has been studied for its anti-cancer activity, particularly against breast cancer and leukemia.
Eigenschaften
IUPAC Name |
2-(4-nitroanilino)-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(21-13-5-2-1-3-6-13)16-7-4-12-19-17(16)20-14-8-10-15(11-9-14)22(24)25/h1-12H,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBVFDAAMPSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,4-diethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301483.png)

![3-(2,5-dimethoxyphenyl)-6-imino-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301525.png)
![6-imino-1-methyl-8-phenyl-3-pyridin-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301528.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4301532.png)
![3-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B4301533.png)
![N-(4-ethoxyphenyl)-N'-[3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4301534.png)

![4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)
![2-(2-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B4301551.png)


![7,7-dimethyl-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4301570.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301576.png)